

An In-depth Technical Guide to Pinacidil (CAS Number: 60560-33-0)

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Compound of Interest

Compound Name: 4-Ethyl-3,3-dimethylhexane

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Abstract

Pinacidil, identified by CAS number 60560-33-0, is a potent and well-characterized ATP-sensitive potassium (KATP) channel opener. It belongs to the cyanoguanidine class of drugs and exerts its primary pharmacological effect by hyperpolarizing cell membranes, particularly in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This technical guide provides a comprehensive overview of Pinacidil, detailing its mechanism of action, pharmacological properties, and key experimental findings. It includes structured quantitative data, detailed experimental protocols, and visualizations of the critical signaling pathways it modulates.

Core Mechanism of Action

Pinacidil is a direct opener of ATP-sensitive potassium channels (KATP channels).^{[1][2][3][4][5]} These channels are found in various tissues, including vascular smooth muscle, cardiac muscle, and pancreatic beta-cells. By opening these channels, Pinacidil increases potassium efflux, leading to hyperpolarization of the cell membrane.^{[1][6]} This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium and causing relaxation of smooth muscle.^[7] This vasodilatory effect is the primary mechanism behind its antihypertensive properties.^[6]

Pharmacological Properties and Quantitative Data

Pinacidil exhibits a range of pharmacological effects, primarily related to its vasodilatory action. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Pinacidil

Parameter	Species	Tissue	Value	Reference
-log IC50 (KCl contraction)	Rat	Portal Vein	6.2	[1]
EC50 (outward INCX)	Guinea Pig	Cardiac Ventricular Myocytes	23.5 µM	[3][8]
EC50 (inward INCX)	Guinea Pig	Cardiac Ventricular Myocytes	23.0 µM	[3][8]

Table 2: Effects of Pinacidil on Muscle Contractility

Organism	Muscle Type	Concentration	Effect	Reference
Mouse	Extensor Digitorum Longus (EDL)	100 μ M	Faster decrease in tetanic force during fatigue	[6]
Mouse	Soleus	100 μ M	Faster decrease in tetanic force during fatigue	[6]
Mouse	Extensor Digitorum Longus (EDL)	100 μ M	Increased rate and extent of force recovery after fatigue	[6]
Mouse	Soleus	100 μ M	Increased initial rate of force recovery after fatigue	[6]

Key Signaling Pathways

Pinacidil's activity is not limited to direct channel opening; it also modulates intracellular signaling cascades.

NO/cGMP/PKG Signaling Pathway

In cardiac myocytes, Pinacidil has been shown to stimulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.[3][8] This activation contributes to its cardioprotective effects.[8]

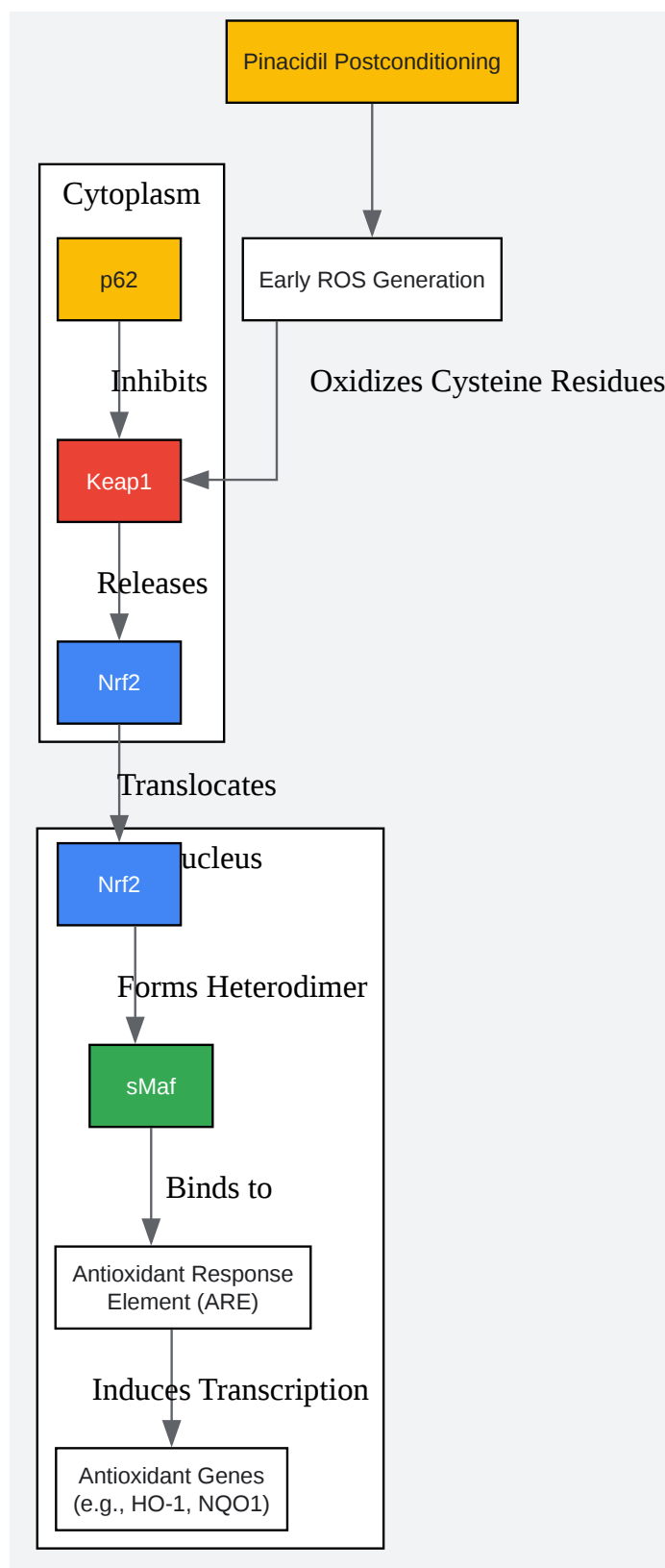


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Pinacidil's activation of the NO/cGMP/PKG pathway.

Nrf2-ARE Signaling Pathway

Pinacidil postconditioning has been demonstrated to activate the Nuclear factor-E2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway.^{[2][8]} This is associated with the early generation of reactive oxygen species (ROS) and subsequent upregulation of antioxidant proteins, conferring myocardial protection against ischemia-reperfusion injury.^{[2][8]}



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Pinacidil-induced activation of the Nrf2-ARE pathway.

Experimental Protocols

Patch-Clamp Electrophysiology in Guinea Pig Ventricular Myocytes

This protocol is based on studies investigating the effect of Pinacidil on ion channels in isolated cardiac myocytes.[\[3\]](#)[\[7\]](#)[\[8\]](#)

- **Cell Isolation:** Single ventricular myocytes are isolated from guinea pig hearts by enzymatic dissociation.
- **Patch-Clamp Configuration:** The whole-cell patch-clamp technique is employed.
- **Pipette Solution (Intracellular):** A typical pipette solution contains (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 MgATP, 10 HEPES, and 10 NaCl, with the pH adjusted to 7.2 with KOH.
- **Extracellular Solution (Bath):** The standard extracellular solution consists of (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 D-glucose, 10 HEPES, and 2 sodium pyruvate, with the pH adjusted to 7.4 with NaOH.
- **Experimental Procedure:**
 - Establish a stable whole-cell recording from a myocyte.
 - Record baseline ion channel activity (e.g., Na⁺/Ca²⁺ exchange current, INCX) using appropriate voltage-clamp protocols. For INCX, a typical protocol involves holding the cell at a specific potential and then applying a ramp or step protocol to elicit the current.
 - Perfuse the cell with the extracellular solution containing Pinacidil at various concentrations (e.g., 1 μM to 100 μM).
 - Record the ion channel activity in the presence of Pinacidil and compare it to the baseline.
 - To investigate signaling pathways, co-perfuse with inhibitors such as L-NAME (NOS inhibitor), ODQ (sGC inhibitor), or KT5823 (PKG inhibitor) along with Pinacidil.[\[3\]](#)[\[8\]](#)

Muscle Fatigue and Recovery in Isolated Mouse Skeletal Muscle

This protocol is adapted from studies examining the effects of Pinacidil on skeletal muscle fatigue.^[6]

- **Muscle Preparation:** Extensor digitorum longus (EDL) and soleus muscles are dissected from mice.
- **Experimental Setup:** Muscles are mounted in a chamber containing a physiological salt solution and attached to a force transducer.
- **Equilibration:** Muscles are allowed to equilibrate for 30 minutes in the presence or absence of Pinacidil (e.g., 100 μM). During this period, a single tetanic contraction is elicited every 2 minutes.
- **Fatigue Protocol:** Fatigue is induced by eliciting one 200-ms-long tetanic contraction every second for 3 minutes. The stimulation frequency is typically 200 Hz for EDL and 140 Hz for soleus.^[1]
- **Force Measurement:** Tetanic force is measured throughout the fatigue protocol and expressed as a percentage of the initial force.
- **Recovery:** After the fatigue protocol, the recovery of tetanic force is measured by eliciting contractions at various time points (e.g., 10, 20, 100, 200 seconds, and then every 5 minutes for up to 30 minutes).

Synthesis

The chemical synthesis of Pinacidil can be achieved through a multi-step process:

- Condensation of 4-isothiocyanotopyridine with 3,3-dimethyl-2-butanamine to yield a thiourea intermediate.
- Treatment of the thiourea intermediate with a mixture of triphenylphosphine, carbon tetrachloride, and triethylamine to form an unsymmetrical carbodiimide.

- Addition of cyanamide to the carbodiimide to afford Pinacidil.

Conclusion

Pinacidil is a valuable pharmacological tool for studying ATP-sensitive potassium channels and their physiological roles. Its well-defined mechanism of action and diverse effects on various tissues make it a subject of continued research interest. This guide provides a foundational understanding of Pinacidil's properties and methodologies for its investigation, serving as a resource for scientists and researchers in the field of drug development and cardiovascular pharmacology.

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